molecular formula C16H19N3O3S B485384 Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate CAS No. 211230-35-2

Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B485384
CAS No.: 211230-35-2
M. Wt: 333.4g/mol
InChI Key: NSYZKHHFIPHURY-UHFFFAOYSA-N
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Description

Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an ethyl ester, a methoxybenzylamino group, and a methylthio group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

    Attachment of the Methoxybenzylamino Group: This step involves the nucleophilic substitution of the pyrimidine core with 4-methoxybenzylamine.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Various amines, thiols, and alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted pyrimidines.

Scientific Research Applications

Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of an ethyl ester, methoxybenzylamino group, and methylthio group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Biological Activity

Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (CAS Number: 211230-35-2) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article reviews current research findings on the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

  • Molecular Formula : C₁₆H₁₉N₃O₃S
  • Molecular Weight : 333.41 g/mol
  • Structure : The compound features a pyrimidine core substituted with a methoxybenzyl amino group and a methylthio group, which are critical for its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Kinases : Similar compounds have shown effectiveness as inhibitors of various kinases involved in tumor growth and proliferation. For instance, derivatives have been reported to inhibit Aurora kinases and Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell signaling pathways .
  • Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For example, it has been tested against MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and other human cancer cell lines, revealing IC50 values indicative of potent activity .
  • Anti-inflammatory Effects : Pyrimidine derivatives have been noted for their anti-inflammatory properties. The compound's structural characteristics may contribute to its ability to inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation .

Antiproliferative Activity

A series of experiments were conducted to evaluate the antiproliferative effects of this compound.

Cell LineIC50 Value (µM)Reference
MCF-79.1
MDA-MB-23128.0
HT-293.0

These results indicate a promising profile for the compound as a candidate for further development in cancer therapies.

Inhibition of COX Enzymes

The anti-inflammatory potential was assessed through COX enzyme inhibition assays:

CompoundIC50 Value (µM)Reference
Ethyl 4-methoxy0.04
Celecoxib (standard)0.04

This suggests that the compound may serve as a viable alternative to existing anti-inflammatory drugs.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Methoxy Group : The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
  • Methylthio Substituent : This group may contribute to the compound's ability to interact with target proteins involved in signaling pathways relevant to cancer progression.

Case Studies

Several studies have explored the therapeutic potential of similar pyrimidine derivatives:

  • A study on thienopyrimidine derivatives revealed strong antiproliferative effects against various cancer cell lines, suggesting that modifications on the pyrimidine ring can significantly enhance activity .
  • Another investigation highlighted the role of pyrimidines in inhibiting EGFR, which is overexpressed in many cancers, indicating that this compound may share similar therapeutic targets .

Properties

IUPAC Name

ethyl 4-[(4-methoxyphenyl)methylamino]-2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-4-22-15(20)13-10-18-16(23-3)19-14(13)17-9-11-5-7-12(21-2)8-6-11/h5-8,10H,4,9H2,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYZKHHFIPHURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NCC2=CC=C(C=C2)OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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